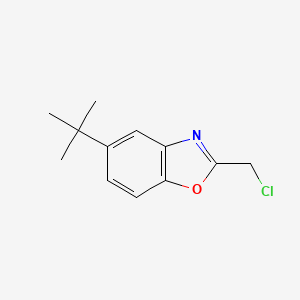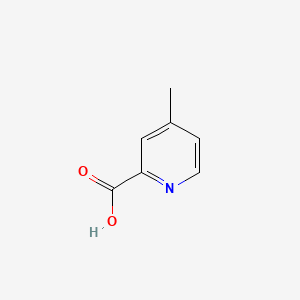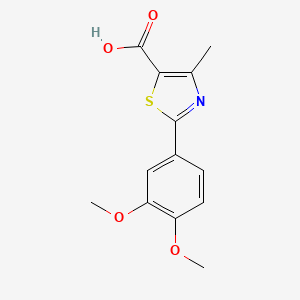
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid group. The presence of the 3,4-dimethoxyphenyl group suggests potential for varied biological activities, as indicated by the synthesis and evaluation of related compounds for fungicidal and insecticidal activities .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported, where novel derivatives were synthesized from 3,4-dimethoxyacetophenone in a multi-step procedure . Although the exact synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not detailed, the synthesis of similar compounds typically involves building the thiazole ring and subsequently introducing the phenyl and carboxylic acid groups.
Molecular Structure Analysis
While the molecular structure of the specific compound is not provided, studies on similar thiazole derivatives using density functional theory (DFT) have been conducted to understand their electronic structure and spectral features . These studies can provide insights into the stability of different conformers, vibrational analysis through FT-IR and FT-Raman spectra, and the strength of hydrogen bonding within the molecule.
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions, including cyclocondensation and Thia-Michael addition, as seen in the synthesis of related compounds . These reactions are crucial for the formation of the thiazole ring and for introducing various substituents that can alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Studies on similar compounds have investigated solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps . These properties are significant for understanding the behavior of the compound in different environments and for predicting its reactivity.
科学的研究の応用
-
3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
-
3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
-
3,4-Dimethoxyphenethylamine : This compound was used in the synthesis of Bevantolol .
-
3,4-Dimethoxyphenethylamine : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . A known use was in the synthesis of Bevantolol .
-
3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
-
3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
Safety And Hazards
“3,4-Dimethoxyphenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKWLWQQDZOIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

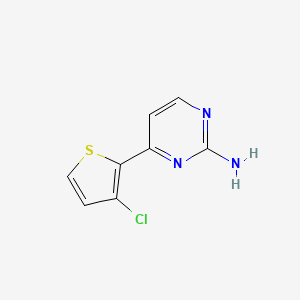
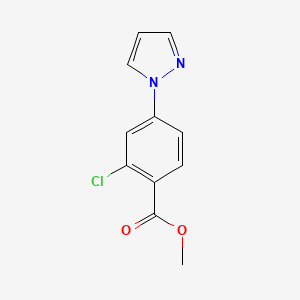
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)
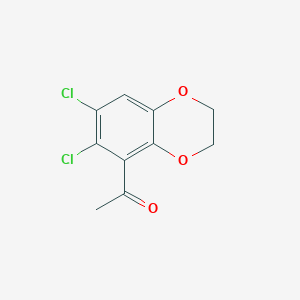
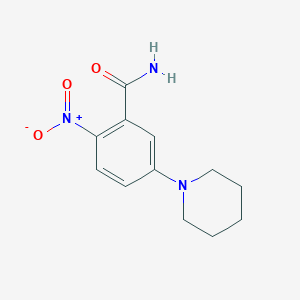
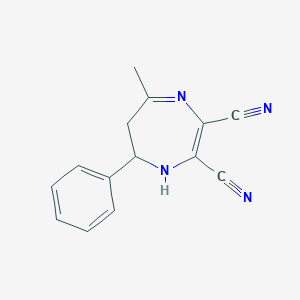
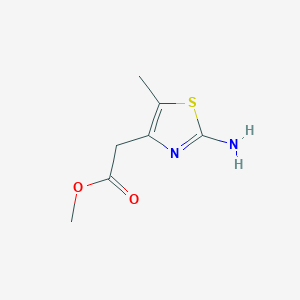
![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)
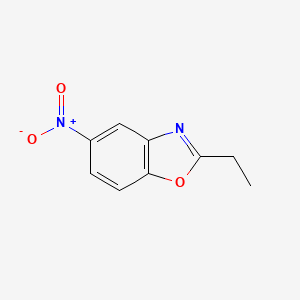
![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)
